Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate
Description
Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate is a benzoate ester derivative featuring a complex substituent at the 2-position of the aromatic ring. Its structure comprises:
- An ethyl ester group.
- A 2-amino benzoate backbone.
- A bis-acetylated substituent with a 4-methylphenyl group. Specifically, the amino group is linked to an acetyloxy acetyl moiety, which is further substituted with a 4-methylphenylacetyl group.
However, its exact properties and applications require comparison with analogs to contextualize its behavior.
Properties
IUPAC Name |
ethyl 2-[[2-[2-(4-methylphenyl)acetyl]oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-3-25-20(24)16-6-4-5-7-17(16)21-18(22)13-26-19(23)12-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMFUBMBVTZHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC(=O)CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate typically involves a multi-step process. One common method includes the esterification of 2-amino benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This is followed by the acetylation of the resulting ethyl 2-amino benzoate with 4-methylphenylacetyl chloride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups, where nucleophiles like hydroxide ions can replace the ester group, forming carboxylate salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Carboxylate salts.
Scientific Research Applications
Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and acetyl groups can undergo hydrolysis in biological systems, releasing active metabolites that exert their effects. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between the target compound and analogs from the provided evidence:
*Estimated molecular weight for the target compound based on structural analysis.
Key Observations:
Substituent Complexity: The target compound and Ethyl 4-({[2-(2,4-dichlorophenoxy)acetoxy]acetyl}amino)benzoate () share a bis-acetylated structure but differ in aromatic substitution (4-methylphenyl vs. 2,4-dichlorophenoxy). The dichloro group in increases lipophilicity and may enhance antimicrobial activity . Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate () lacks the oxygen bridge in the substituent, simplifying the structure but introducing bromine, which could alter electronic properties and binding affinity .
Positional Isomerism :
Biological Activity
Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate is a complex organic compound that has garnered attention in scientific research for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an ethyl ester group, a benzoate moiety, and a substituted acetyl group. Its chemical formula is , and it has a molecular weight of approximately 325.35 g/mol. The compound's structure allows for various interactions with biological systems, making it a subject of interest in pharmacological studies.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The ester and acetyl groups can undergo hydrolysis in biological systems, releasing active metabolites that exert their effects. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Protein Binding : It has the potential to bind to proteins, influencing their activity and stability.
- Receptor Modulation : Interaction with receptors could lead to changes in signaling pathways, impacting cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In studies involving various bacterial strains (e.g., E. coli, S. aureus) and fungal pathogens, the compound demonstrated significant inhibitory effects. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12.5 µg/mL |
| S. aureus | 10 µg/mL |
| C. albicans | 15 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Cytotoxicity
In cytotoxicity assays against cancer cell lines such as Ehrlich's ascites carcinoma (EAC) and Dalton's lymphoma ascites (DLA), this compound showed promising results, indicating its potential as an anticancer agent. The cytotoxic effects were assessed using standard drugs for comparison, revealing that the compound's activity was comparable to established chemotherapeutics .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against a panel of Gram-positive and Gram-negative bacteria using the agar-well diffusion method. Results indicated zones of inhibition ranging from 9 mm to 20 mm, comparable to conventional antibiotics .
- Cytotoxicity Assessment : In another investigation, the compound was tested on various cancer cell lines, showing significant cytotoxic effects with IC50 values lower than those of reference drugs like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
